8-Methylquinoxalin-2-amine
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Overview
Description
8-Methylquinoxalin-2-amine is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in pharmaceutical and industrial applications. The presence of the methyl group at the 8th position and the amine group at the 2nd position makes this compound a unique and valuable compound for various scientific research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylquinoxalin-2-amine typically involves the condensation of o-phenylenediamine with a suitable carbonyl compound, followed by further functionalization. One common method is the reaction of 3-methylquinoxalin-2(1H)-one with substituted aldehydes under solvent-free conditions using barium chloride-embedded polyaniline nanocomposites as heterogeneous mesoporous nanocatalysts . Another method involves the use of tin and indium chlorides for the cyclization of N-propargyl aniline derivatives .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that utilize green chemistry principles. These methods aim to minimize waste and use environmentally friendly reagents and solvents. The use of heterogeneous catalysts and solvent-free conditions are examples of such approaches.
Chemical Reactions Analysis
Types of Reactions: 8-Methylquinoxalin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The amine group at the 2nd position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Ammonium persulfate is commonly used as an oxidant in the presence of alkenes.
Reduction: Stannous chloride dihydrate in ethanol is used for reduction reactions.
Substitution: Various electrophiles can be used for nucleophilic substitution reactions at the amine group.
Major Products:
Oxidation: 3-Vinylated quinoxalin-2(1H)-ones.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Substituted quinoxaline derivatives.
Scientific Research Applications
8-Methylquinoxalin-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an anti-tumor and anti-inflammatory agent.
Industry: Utilized in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-Methylquinoxalin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit angiogenesis by targeting specific signaling pathways involved in the formation of new blood vessels . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Quinoxaline: The parent compound of 8-Methylquinoxalin-2-amine, known for its broad range of biological activities.
Quinoline: Another nitrogen-containing heterocyclic compound with significant pharmaceutical applications.
Quinolin-8-amine: An isomerically related compound with valuable applications in organic synthesis.
Uniqueness: this compound is unique due to the presence of the methyl group at the 8th position and the amine group at the 2nd position. This specific substitution pattern imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C9H9N3 |
---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
8-methylquinoxalin-2-amine |
InChI |
InChI=1S/C9H9N3/c1-6-3-2-4-7-9(6)12-8(10)5-11-7/h2-5H,1H3,(H2,10,12) |
InChI Key |
DXMWSUCHEIBQGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N=CC(=N2)N |
Origin of Product |
United States |
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